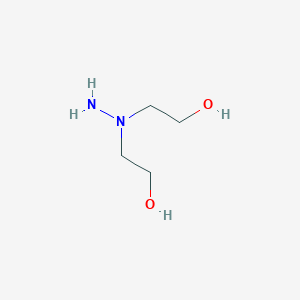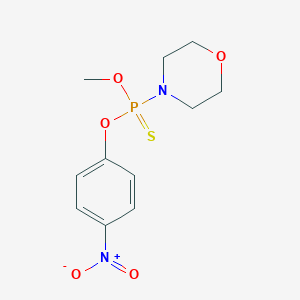
Ethanol, 2,2'-hydrazonobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2'-hydrazonobis- (EH) is a chemical compound that has gained significant attention in scientific research due to its unique properties. EH is a colorless, odorless, and water-soluble compound that is synthesized by the reaction of hydrazine hydrate with acetaldehyde. EH has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
Ethanol, 2,2'-hydrazonobis- exerts its effects by inhibiting the activity of certain enzymes and proteins. Ethanol, 2,2'-hydrazonobis- can bind to the active site of enzymes and proteins, preventing them from carrying out their normal functions. Ethanol, 2,2'-hydrazonobis- can also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Ethanol, 2,2'-hydrazonobis- has been shown to have a number of biochemical and physiological effects. In biochemistry, Ethanol, 2,2'-hydrazonobis- can inhibit the activity of certain enzymes, including catalase and peroxidase. In pharmacology, Ethanol, 2,2'-hydrazonobis- can lower blood pressure by inhibiting the activity of angiotensin-converting enzyme. Ethanol, 2,2'-hydrazonobis- can also improve insulin sensitivity, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanol, 2,2'-hydrazonobis- has a number of advantages and limitations for lab experiments. One advantage is that it is relatively simple to synthesize, making it readily available for use in experiments. Another advantage is that it has a wide range of potential applications in various fields. However, one limitation is that it can be toxic in high concentrations, making it necessary to use caution when handling it.
Zukünftige Richtungen
There are a number of potential future directions for research on Ethanol, 2,2'-hydrazonobis-. One direction is to further explore its potential applications in the treatment of cancer, hypertension, and diabetes. Another direction is to investigate its potential applications in materials science, particularly in the synthesis of metal nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of Ethanol, 2,2'-hydrazonobis- and its effects on various enzymes and proteins.
Synthesemethoden
Ethanol, 2,2'-hydrazonobis- is synthesized by the reaction of hydrazine hydrate with acetaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction proceeds via a condensation reaction, resulting in the formation of Ethanol, 2,2'-hydrazonobis- and water. The synthesis of Ethanol, 2,2'-hydrazonobis- is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2'-hydrazonobis- has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, Ethanol, 2,2'-hydrazonobis- has been shown to inhibit the activity of certain enzymes, including catalase and peroxidase. Ethanol, 2,2'-hydrazonobis- has also been shown to have potential applications in the treatment of cancer, as it can induce apoptosis in cancer cells.
In pharmacology, Ethanol, 2,2'-hydrazonobis- has been shown to have potential applications in the treatment of hypertension, as it can lower blood pressure by inhibiting the activity of angiotensin-converting enzyme. Ethanol, 2,2'-hydrazonobis- has also been shown to have potential applications in the treatment of diabetes, as it can improve insulin sensitivity.
In materials science, Ethanol, 2,2'-hydrazonobis- has been shown to have potential applications in the synthesis of metal nanoparticles, as it can act as a reducing agent to reduce metal ions to their metallic form.
Eigenschaften
CAS-Nummer |
13529-51-6 |
|---|---|
Produktname |
Ethanol, 2,2'-hydrazonobis- |
Molekularformel |
C4H12N2O2 |
Molekulargewicht |
120.15 g/mol |
IUPAC-Name |
2-[amino(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C4H12N2O2/c5-6(1-3-7)2-4-8/h7-8H,1-5H2 |
InChI-Schlüssel |
MVPRCWFLPDNGNR-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCO)N |
Kanonische SMILES |
C(CO)N(CCO)N |
Andere CAS-Nummern |
13529-51-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















